2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL
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Overview
Description
2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is a chemical compound with the molecular formula C8H9ClFNO and a molecular weight of 189.6145632 g/mol It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and fluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-OL: Similar structure but with different positional isomers of the chloro and fluoro groups.
2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethan-1-ol: Contains a pyrimidine ring instead of a phenyl ring.
2-Amino-2-(3-fluorophenyl)ethan-1-ol hydrochloride: Lacks the chloro group.
Uniqueness
2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is unique due to the specific arrangement of the chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2 |
InChI Key |
NJCRJRKCTSAZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)Cl |
Origin of Product |
United States |
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